N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Description
N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a triazinoindole-derived compound characterized by a butanamide linker and a 2-cyanophenyl substituent. Its core structure shares homology with a series of compounds reported in recent studies targeting diverse biological pathways, including bacterial quorum sensing, kinase inhibition, and antidepressant activity . This analysis focuses on structural and functional distinctions between this compound and its analogues.
Properties
Molecular Formula |
C21H18N6OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C21H18N6OS/c1-3-17(20(28)23-15-10-6-4-8-13(15)12-22)29-21-24-19-18(25-26-21)14-9-5-7-11-16(14)27(19)2/h4-11,17H,3H2,1-2H3,(H,23,28) |
InChI Key |
RGNDFRPQONJZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a triazine precursor under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a cyanophenyl halide reacts with a nucleophile.
Attachment of the Butanamide Moiety: The final step involves the coupling of the triazinoindole core with a butanamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanophenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound is used as a probe to study biological processes at the molecular level, including enzyme activity and protein-protein interactions.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Core Modifications: Substituents on the Triazinoindole Ring
- 5-Methyl vs. 5-Benzyl/5-Ethyl: The 5-methyl group on the triazinoindole core is conserved in many analogues (e.g., compounds 23–27 in ). However, derivatives like 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () feature bulkier 5-benzyl groups, which may enhance lipophilicity and alter target engagement . In contrast, 5-ethyl-substituted analogues () marginally increase hydrophobicity without drastic steric effects.
- The absence of bromine in the target compound may favor solubility but reduce such interactions.
Variations in the Amide Linker
- Butanamide vs. Acetamide/Propanamide :
The butanamide chain (four-carbon linker) in the target compound contrasts with shorter acetamide (two-carbon, e.g., compound 23 in ) and propanamide (three-carbon, e.g., compound 44 in ) analogues. Studies on propionamide derivatives () revealed that increasing the acyl chain length from acetamide to propionamide reduced antidepressant activity by 30–50%, suggesting that the butanamide chain may further modulate activity depending on the target .
Aromatic Substituent Diversity
- 2-Cyanophenyl vs. Chlorophenyl derivatives (e.g., compound 44 in ) leverage halogen interactions but may exhibit higher toxicity risks .
- Heterocyclic Substituents: Analogues such as N-(4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide () incorporate thiazole rings, which could enhance π-π stacking or hydrogen bonding in enzymatic active sites .
Antagonist Activity Against Bacterial Targets
- The triazinoindole core is critical for antagonizing Pseudomonas aeruginosa MvfR, as seen in NV5 (), which reduces alkylquinolone biosynthesis. The target compound’s butanamide linker may improve membrane permeability compared to NV5’s ethanamide chain, though this requires empirical validation .
Kinase Inhibition Profiles
- N-(2-Methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide () exhibits moderate Ephrin type-B receptor 2 inhibition (IC50 = 136,000 nM). The target compound’s extended linker and cyanophenyl group could optimize binding geometry for enhanced potency .
Antidepressant Potential
- Propionamide derivatives in showed diminished activity compared to acetamides, suggesting that the butanamide chain in the target compound may further reduce efficacy in this context. However, the 2-cyanophenyl substituent’s electronic effects might counteract this trend .
Biological Activity
N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 402.47 g/mol. The compound features a triazino-indole moiety linked to a butanamide group through a sulfanyl bridge. This unique structure may contribute to its diverse biological activities.
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor effects. For instance, triazino-indole derivatives have shown promise in inhibiting tumor growth in various cancer models due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties : The presence of the sulfanyl group in the structure enhances the compound's ability to disrupt microbial membranes, suggesting potential applications as an antimicrobial agent. Research has demonstrated that related compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Compounds similar to this compound have been identified as potent inhibitors of various enzymes such as farnesyltransferase (FTase), which plays a critical role in cancer cell signaling .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Protein Kinases : The structural features may allow for binding to active sites of protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of triazino-indole derivatives found that certain analogs displayed IC50 values below 100 nM in vitro against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Activity
In another investigation, a series of sulfanyl-containing compounds were tested for antimicrobial activity. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
